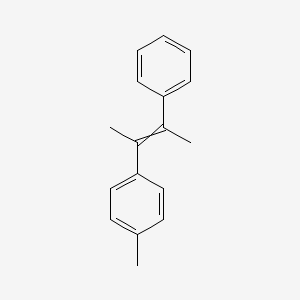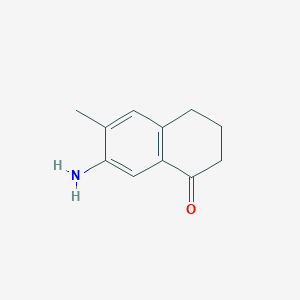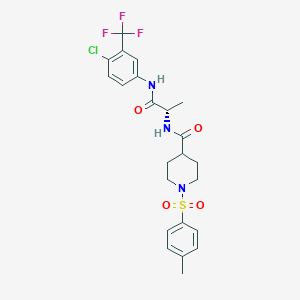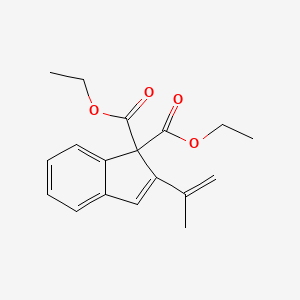
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate is an organic compound with a complex structure that includes an indene core substituted with diethyl ester groups and a prop-1-en-2-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate typically involves the reaction of indene derivatives with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the malonate ester group is introduced to the indene core. The reaction conditions often require refluxing the mixture in ethanol to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-(prop-1-en-2-yl)-cyclopropane-1,1-dicarboxylate: Similar structure but with a cyclopropane ring instead of an indene core.
Diethyl 2-(prop-1-en-2-yl)-naphthalene-1,1-dicarboxylate: Similar structure but with a naphthalene core.
Uniqueness
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate is unique due to its indene core, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
919287-60-8 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
diethyl 2-prop-1-en-2-ylindene-1,1-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-5-21-16(19)18(17(20)22-6-2)14-10-8-7-9-13(14)11-15(18)12(3)4/h7-11H,3,5-6H2,1-2,4H3 |
Clé InChI |
IPVGMLNPISVEEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C2=CC=CC=C2C=C1C(=C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)

![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)


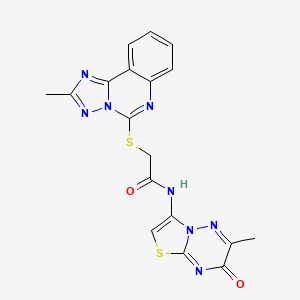
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
